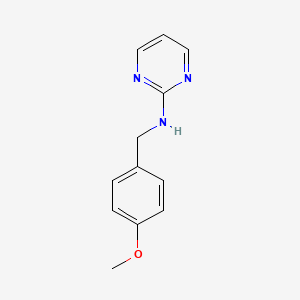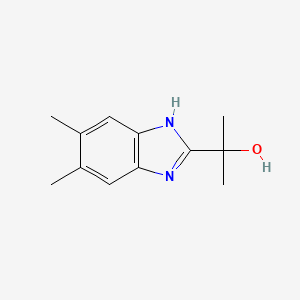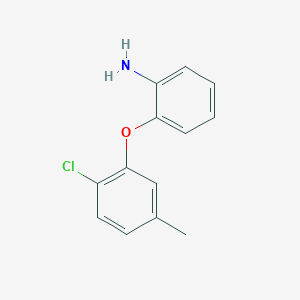
2-(2-Chloro-5-methylphenoxy)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Process : A study by Wen Zi-qiang (2007) outlined a synthesis process involving 2-Chloro-4-aminophenol, leading to the formation of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, achieved through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether. This process demonstrated high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Use in Insecticide Synthesis : Wen Zi-qiang (2008) also explored the synthesis of the insecticide Novaluron from 2-chloro-4-aminophenol, which underwent a reduction reaction and then an acylation process to produce 2,6-difluorobenzoyl isocyanate, followed by an addition reaction to synthesize Novaluron (Wen Zi-qiang, 2008).
Biological and Environmental Research
Toxicity Testing with Daphnia Magna : Abe et al. (2001) conducted an assay using Daphnia magna embryos to investigate the adverse effects of aniline derivatives, including 2-(2-Chloro-5-methylphenoxy)aniline. This study provided valuable insights into the toxicity of chemicals and the differences in sensitivity between life stages (Abe et al., 2001).
Radioprotective Activity : Blickenstaff et al. (1994) examined a series of substituted anilines, including 2-(2-Chloro-5-methylphenoxy)aniline, for their radioprotective activity in mice exposed to a near-lethal dose of photons. The study found that electronegative groups in the meta or para position significantly increased the compounds' protective effectiveness (Blickenstaff et al., 1994).
Ozonation Study : Tekle-Röttering et al. (2016) investigated the reaction of anilines, including chloro derivatives, with ozone. This research is critical for understanding the environmental behavior and degradation of such compounds in water treatment processes (Tekle-Röttering et al., 2016).
Pharmaceutical and Medicinal Research
- Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, derived from 4-chloro-3-methylphenoxy, for their analgesic and anti-inflammatory activities. This study highlighted the potential medicinal applications of such derivatives (Dewangan et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10(14)13(8-9)16-12-5-3-2-4-11(12)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSFYYBDZVSUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



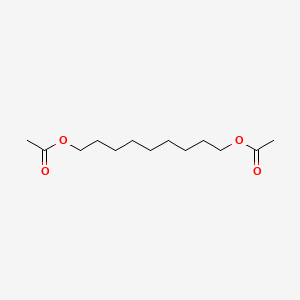
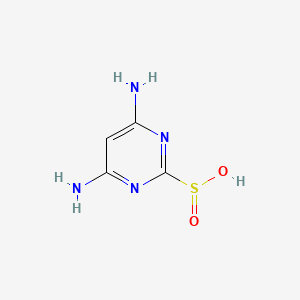
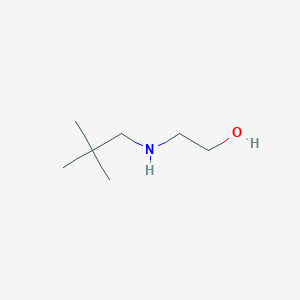
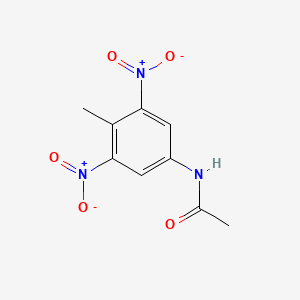
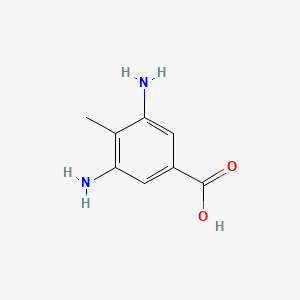
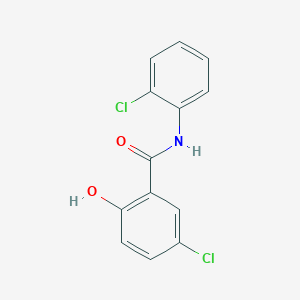
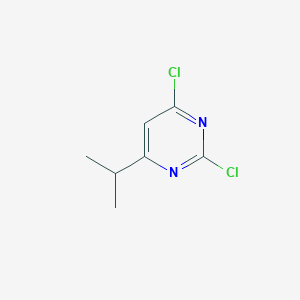
![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)
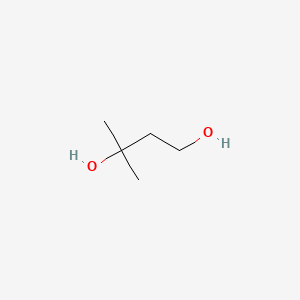
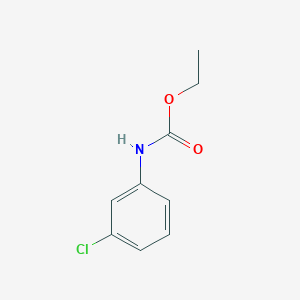
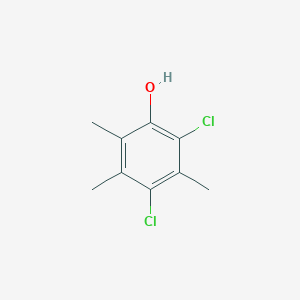
![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)
